molecular formula C8H12N4O5 B585755 Ribavirin-13C2 CAS No. 1279035-36-7

Ribavirin-13C2

货号: B585755
CAS 编号: 1279035-36-7
分子量: 246.192
InChI 键: IWUCXVSUMQZMFG-XHJYHLGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. Ribavirin is widely recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses. The incorporation of carbon-13 isotopes into the ribavirin molecule allows for detailed pharmacokinetic and metabolic studies, making this compound a valuable tool in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C2 typically involves the incorporation of carbon-13 isotopes into the ribavirin molecule. One common method is the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction. This process involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The use of stable isotope-labeled precursors and advanced chromatographic techniques ensures the high purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions: Ribavirin-13C2 undergoes various chemical reactions, including:

    Oxidation: Ribavirin can be oxidized to form ribavirin-5’-phosphate.

    Reduction: Reduction reactions can convert ribavirin to its reduced forms.

    Substitution: Ribavirin can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic reagents like ammonia or amines are employed.

Major Products:

    Oxidation: Ribavirin-5’-phosphate.

    Reduction: Reduced forms of ribavirin.

    Substitution: Various substituted ribavirin derivatives.

科学研究应用

Treatment of Hepatitis C

Ribavirin has been extensively studied for its role in treating chronic Hepatitis C infection, often in combination with interferon therapies. A pilot study involving 13 patients demonstrated significant reductions in serum alanine aminotransferase levels and viral load after six months of treatment with ribavirin, although no patients achieved complete viral clearance during the study period .

Table 1: Efficacy of Ribavirin in Chronic Hepatitis C Patients

Patient CountTreatment DurationALT Reduction (%)Viral Load ReductionComplete Response
136 months67%1:1,981 to 1:1990

Respiratory Syncytial Virus

Ribavirin is primarily used in pediatric patients for treating RSV infections. Its application in this context has shown positive outcomes, making it a standard treatment option despite ongoing debates regarding its efficacy .

COVID-19 Treatment

During the COVID-19 pandemic, ribavirin was considered for treating severe cases due to its in vitro activity against coronaviruses. A retrospective analysis of hospitalized patients indicated that while ribavirin was part of treatment regimens, evidence supporting its clinical efficacy was limited. The median time to clinical improvement was similar between groups receiving ribavirin and those who did not .

Table 2: Clinical Outcomes of Ribavirin Use in COVID-19 Patients

Treatment GroupMedian Time to Improvement (Days)Mortality Rate (%)
Ribavirin22Not specified
Ribavirin + Lopinavir/Ritonavir23Not specified
No Ribavirin22Not specified

MERS-CoV Treatment

In a case series involving patients infected with MERS-CoV, ribavirin was administered alongside interferon therapy. Despite some initial positive responses, the overall outcomes were poor due to the severity of underlying conditions and late initiation of therapy .

Case Summary: Patient with MERS-CoV

  • Patient Age: 62 years
  • Comorbidities: Diabetes, hypertension
  • Treatment Regimen: Ribavirin (2000 mg loading dose followed by 400 mg every 8 hours) plus interferon
  • Outcome: Died after 34 days due to multi-organ failure

相似化合物的比较

    Tecadenoson: Another nucleoside analog with antiviral properties.

    Cladribine: A purine nucleoside analog used in the treatment of certain cancers.

    Acadesine (AICAR): A nucleoside analog with potential therapeutic applications.

Uniqueness of Ribavirin-13C2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where detailed understanding of ribavirin’s behavior in biological systems is required.

生物活性

Ribavirin-13C2 is a stable isotope-labeled variant of the well-known antiviral drug ribavirin, which is primarily used to treat viral infections. This compound has gained attention in pharmacokinetic studies and metabolic research due to its unique mass characteristics, allowing for precise tracking in biological systems. The biological activity of this compound is closely related to that of its parent compound, ribavirin, which exhibits a broad spectrum of antiviral activity against various RNA and DNA viruses.

Ribavirin operates through multiple mechanisms that contribute to its antiviral effects:

  • Nucleoside Mimicry : Ribavirin mimics guanosine and gets incorporated into viral RNA, leading to increased mutation rates and the production of defective viral particles, a phenomenon known as "error catastrophe" .
  • Inhibition of Viral RNA Polymerases : The triphosphate form of ribavirin (RTP) inhibits viral mRNA synthesis by binding to the nucleotide binding site of viral RNA polymerases, thus preventing the correct incorporation of nucleotides .
  • Immunomodulatory Effects : Ribavirin also shifts the host immune response from a Th2 to a Th1 phenotype, enhancing the immune response against viral infections .
  • Upregulation of PKR Activity : Studies have shown that ribavirin can up-regulate the activity of double-stranded RNA-activated protein kinase (PKR), which plays a crucial role in suppressing hepatitis C virus (HCV) replication .

Case Studies

Several clinical studies have demonstrated the efficacy of ribavirin and its isotopically labeled counterpart in treating various viral infections:

  • Lassa Fever Treatment : In a reported case involving two patients with complicated Lassa fever in Nigeria, treatment with ribavirin alongside dexamethasone resulted in significant clinical improvement and negative PCR results for Lassa virus after treatment . This highlights ribavirin's potential effectiveness in treating viral hemorrhagic fevers.
  • Adenovirus Pneumonia in Infants : A 10-month-old infant suffering from severe adenovirus pneumonia was treated with intravenous ribavirin combined with recombinant human interferon α1b. The patient showed significant improvement, with no reported side effects during treatment . This case supports the use of ribavirin in severe viral respiratory infections.

Pharmacokinetics

The pharmacokinetic profile of this compound allows for enhanced tracking in metabolic studies. The incorporation of carbon-13 isotopes aids in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) processes within biological systems. Studies indicate that ribavirin is metabolized primarily in the liver, with its active triphosphate form being crucial for antiviral activity .

ParameterRibavirinThis compound
Structure1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamideIsotopically labeled variant
Mechanism of ActionNucleoside mimicry, RNA polymerase inhibitionSimilar mechanisms
PharmacokineticsPrimarily hepatic metabolismEnhanced tracking via C-13
Clinical ApplicationsHCV, RSV, Lassa feverResearch and metabolic studies

属性

CAS 编号

1279035-36-7

分子式

C8H12N4O5

分子量

246.192

IUPAC 名称

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1

InChI 键

IWUCXVSUMQZMFG-XHJYHLGGSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

同义词

1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2;  Copegus-13C2;  ICN 1229-13C2;  MegaRibavirin-13C2;  NSC 163039-13C2;  Ravanex-13C2;  Rebetol-13C2;  Ribamide-13C2;  Ribamidil-13C2;  Ribasphere-13C2;  Ribavarin-13C2;  Tribavirin-13C2;  Vilona-13C2;  Vira

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。